4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Phenoxymethyl Group: This step involves the reaction of the triazole intermediate with phenoxymethyl chloride under basic conditions.
Addition of the Piperidin-1-ylmethyl Group: The final step involves the alkylation of the triazole derivative with piperidin-1-ylmethyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The phenoxymethyl and piperidin-1-ylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development.
Agriculture: It could be used as a pesticide or herbicide due to its potential biological activity.
Materials Science: The compound may be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole derivative with various biological activities.
5-Phenoxymethyl-1,2,4-triazole: A similar compound with a phenoxymethyl group.
2-(Piperidin-1-ylmethyl)-1,2,4-triazole: A triazole derivative with a piperidin-1-ylmethyl group.
Uniqueness
4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of its functional groups, which may confer specific biological activities and chemical properties not found in other triazole derivatives.
Properties
Molecular Formula |
C16H22N4OS |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
4-methyl-5-(phenoxymethyl)-2-(piperidin-1-ylmethyl)-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H22N4OS/c1-18-15(12-21-14-8-4-2-5-9-14)17-20(16(18)22)13-19-10-6-3-7-11-19/h2,4-5,8-9H,3,6-7,10-13H2,1H3 |
InChI Key |
HIETUGGKZWDPRM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCCC2)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.